Shyobunone isomer 1
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(3S)-3-ethenyl-3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C15H24O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h7,10,12-13H,1,4,8-9H2,2-3,5-6H3/t12?,13?,15-/m1/s1 |
InChI Key |
GWHRSRIPLDHJHR-SSDMNJCBSA-N |
Isomeric SMILES |
CC(C)C1CC[C@@](C(C1=O)C(=C)C)(C)C=C |
Canonical SMILES |
CC(C)C1CCC(C(C1=O)C(=C)C)(C)C=C |
Origin of Product |
United States |
Natural Occurrence and Chemodiversity of Shyobunone Isomer 1
Botanical Sources and Distribution of Shyobunone-Containing Plants
Shyobunone (B136065) and its isomers are not confined to a single plant species but are distributed across several plant families. The primary and most extensively studied source is Acorus calamus, but other species also contribute to the natural reservoir of this compound.
Acorus calamus L., commonly known as Sweet Flag, is widely recognized as the principal natural source of shyobunone and its isomers, including isoshyobunone (B1232994) and 6-epi-shyobunone. nih.govresearchgate.netresearchgate.net This perennial, semi-aquatic plant grows in marshy areas across Asia, North America, and Europe. nih.gov The essential oil, primarily extracted from the rhizomes, contains a complex mixture of sesquiterpenoids and phenylpropanoids, with the specific composition varying significantly. nih.govplantsjournal.com In some chemotypes of A. calamus, shyobunone and its isomers are among the dominant constituents. For instance, an essential oil from A. calamus collected in Canada was found to contain 13.3% shyobunone, while a sample from China contained 9.60% shyobunone and 15.56% isoshyobunone. nih.govnih.gov Another analysis identified shyobunone (7.5%) and isoshyobunone (5.7%) as major components. nih.gov
Beyond Acorus calamus, several other plant species have been identified as sources of shyobunone isomers. These findings highlight the broader distribution of this sesquiterpenoid in the plant kingdom.
Alpinia calcarata : The rhizomes of Alpinia calcarata Roscoe, a member of the ginger family (Zingiberaceae), have been found to contain shyobunone among other sesquiterpenes and diterpenes. researchgate.netnih.gov
Ferula drudeana : The essential oil from the fruits of this endemic Turkish plant is particularly rich in shyobunone isomers. One analysis reported that the oil's main components were shyobunone (44.2%) and 6-epishyobunone (12.6%). nih.govresearchgate.net
Schinus molle : Essential oil derived from the Peruvian Peppertree, Schinus molle, has been shown to contain shyobunone and related oxygenated sesquiterpenes like shyobunol (0.6-3.2%). plantsjournal.comnih.gov
Daucus carota L. var. carota : The wild carrot is another notable source. A study on its essential oil composition revealed significant quantities of shyobunone in both the leaf (16.84%) and stem (24.33%) oils, where it was a co-dominant compound along with preisocalamendiol. nih.gov
Lepechinia rufocampii and Farfugium japonicum : Current scientific literature does not identify shyobunone as a constituent of the essential oils of Lepechinia rufocampii or Farfugium japonicum. Analysis of L. rufocampii oil identified its major components as undecan-2-one (34.6%) and nonan-2-one (21.1%), while F. japonicum flower essential oil was primarily composed of 1-undecene (22.43%) and 1-nonene (19.83%). nih.govms-editions.clresearchgate.net
Table 1: Presence of Shyobunone Isomers in Various Plant Species
| Plant Species | Family | Part(s) Containing Shyobunone | Reference(s) |
|---|---|---|---|
| Acorus calamus | Acoraceae | Rhizome | nih.govnih.govnih.govnih.gov |
| Alpinia calcarata | Zingiberaceae | Rhizome | researchgate.netnih.gov |
| Ferula drudeana | Apiaceae | Fruit | nih.govresearchgate.net |
| Schinus molle | Anacardiaceae | Not specified (Essential Oil) | plantsjournal.comnih.gov |
| Daucus carota L. var. carota | Apiaceae | Leaf, Stem | nih.gov |
| Lepechinia rufocampii | Lamiaceae | Not a known source | ms-editions.clresearchgate.net |
| Farfugium japonicum | Asteraceae | Not a known source | nih.govnih.gov |
Chemotypic Variation and Isomer Content in Natural Isolates
The chemical composition of essential oils from shyobunone-containing plants can vary dramatically, leading to the classification of different chemotypes. This variation directly affects the presence and relative abundance of shyobunone and its isomers. In Acorus calamus, for example, at least two distinct chemotypes are recognized: an "asarone-type" and an "acorenone-type". researchgate.net The asarone-type is dominated by phenylpropanoids, particularly β-asarone, while the acorenone-type is rich in sesquiterpenoids. researchgate.net
Shyobunone and its isomers are characteristic constituents of the sesquiterpenoid-rich chemotypes. researchgate.net The composition of these chemotypes shows significant variability. For instance, a study of A. calamus from China identified a chemotype where the essential oil's main components were isoshyobunone (15.56%) and shyobunone (9.60%). nih.govnih.gov In contrast, an oil from Italy contained acorenone (21.6%) as the most abundant compound, followed by (Z)-sesquilavandulol (13.0%) and shyobunone (7.0%). nih.gov An accession from Canada was reported to contain preisocalamenediol (18.0%), acorenone (14.2%), and shyobunone (13.3%). researchgate.netnih.gov This demonstrates that even within the broad "acorenone-type," the specific profile and concentration of shyobunone isomers can differ substantially.
Influence of Plant Ploidy and Geographic Origin on Shyobunone Isomer Profiles
The chemical diversity observed in shyobunone-containing plants is influenced by both genetic factors, such as ploidy level, and environmental factors associated with geographic origin.
Geographic origin plays a crucial role, reflecting both the distribution of different cytotypes and the influence of local environmental conditions. nih.gov As noted, the essential oil composition of A. calamus varies significantly by location. The Canadian chemotype rich in shyobunone (13.3%) and the Italian chemotype with a lower shyobunone content (7.0%) are clear examples of this geographical variation. nih.gov Similarly, different populations of A. calamus within the Himalayan region of India show qualitative and quantitative differences in their essential oil makeup, though β-asarone was the major constituent in the samples studied. researchgate.net The essential oil of Daucus carota also shows high variability depending on its origin. nih.gov This demonstrates that the geographic source of the plant material is a critical determinant of the resulting shyobunone isomer profile.
Table 2: Variation in Shyobunone and Isomer Content in Acorus calamus from Different Geographic Origins
| Geographic Origin | Shyobunone (%) | Isoshyobunone (%) | Other Major Sesquiterpenoids (%) | Primary Phenylpropanoid (%) | Reference(s) |
|---|---|---|---|---|---|
| China | 9.60 | 15.56 | Bicyclo[6.1.0]non-1-ene (9.67) | β-asarone (10.03) | nih.govnih.gov |
| Italy | 7.0 | Not Reported | Acorenone (21.6), (Z)-sesquilavandulol (13.0) | α-asarone (5.1) | nih.gov |
| Canada | 13.3 | Not Reported | Preisocalamenediol (18.0), Acorenone (14.2) | Not specified as major | researchgate.netnih.gov |
| Unspecified | 7.5 | 5.7 | Acorenone (18.1), Preisocalamendiol (12.0) | Not specified as major | nih.gov |
Biosynthesis and Metabolic Pathways of Shyobunone Isomers
General Sesquiterpenoid Biosynthesis Pathways (MEP and MVA)
Isoprenoids, including sesquiterpenes, are synthesized from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.net Plants utilize two independent pathways to produce these building blocks, which are spatially separated within the cell.
The mevalonate (B85504) (MVA) pathway , located in the cytosol, is traditionally associated with the production of precursors for sesquiterpenoids (C15), triterpenoids (C30), and sterols. researchgate.net This pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid.
The methylerythritol phosphate (B84403) (MEP) pathway occurs in the plastids. researchgate.net It is primarily responsible for synthesizing the precursors for monoterpenoids (C10), diterpenoids (C20), and carotenoids (C40). researchgate.net This pathway starts from pyruvate and glyceraldehyde-3-phosphate.
While distinct, there is evidence of some metabolic crosstalk, with intermediates potentially being exchanged between the cytosol and plastids. researchgate.net However, the biosynthesis of sesquiterpenes like shyobunone (B136065) predominantly relies on the cytosolic MVA pathway to generate its C15 precursor, Farnesyl pyrophosphate (FPP). brainkart.commdpi.comscisoc.or.th
| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
|---|---|---|
| Cellular Location | Cytosol | Plastids |
| Starting Materials | Acetyl-CoA | Pyruvate and Glyceraldehyde-3-phosphate |
| Primary Products | Sesquiterpenes (C15), Triterpenes (C30), Sterols | Monoterpenes (C10), Diterpenes (C20), Carotenoids (C40) |
| Key Precursor Generated | Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) |
Proposed Biosynthetic Routes to Shyobunone and Related Sesquiterpenes
The direct precursor to all sesquiterpenes is Farnesyl pyrophosphate (FPP), a 15-carbon molecule formed by the condensation of three isoprene units. brainkart.commdpi.com The biosynthesis of shyobunone, an elemane-type sesquiterpenoid, from FPP is a multi-step process initiated by a key class of enzymes known as sesquiterpene synthases (STSs).
The proposed biosynthetic pathway is as follows:
Cyclization of FPP : The process begins when a sesquiterpene synthase catalyzes the ionization of FPP, removing the pyrophosphate group to form a farnesyl carbocation. nih.govbioinformatics.nl This reactive intermediate is then cyclized. For elemane-type sesquiterpenes, the pathway is believed to proceed through a germacrene intermediate, such as (+)-germacrene A. nih.govnih.gov The formation of the 10-membered germacrane ring is a critical step controlled by the specific STS enzyme. nih.gov
Cope Rearrangement : Germacrene A is thermally and conformationally unstable and can undergo a mdpi.commdpi.com-sigmatropic rearrangement known as the Cope rearrangement to form the elemane skeleton. nih.govnih.govwikipedia.orgresearchgate.netmasterorganicchemistry.com While this can occur non-enzymatically at high temperatures, it is likely an enzyme-mediated process under physiological conditions within the plant cell. nih.govwikipedia.org This rearrangement is a defining step in the formation of shyobunone and other elemane sesquiterpenoids.
Post-rearrangement Modifications : Following the formation of the core elemane carbon skeleton, a series of oxidative modifications, such as hydroxylations and subsequent oxidations, are carried out by other enzymes like cytochrome P450 monooxygenases. These final enzymatic steps install the ketone functionality and finalize the structure of shyobunone.
Shyobunone is often found in plants alongside acorane-type sesquiterpenes. mdpi.comresearchgate.netnih.govresearchgate.net It is proposed that both skeletons arise from FPP, but diverge after the initial cyclization, with the acorane skeleton forming via a distinct acorenyl cation intermediate, highlighting the diverse catalytic potential of sesquiterpene synthases acting on a common substrate. mdpi.comresearchgate.net
Enzymatic Mechanisms in Shyobunone Isomer Formation
The structural diversity among shyobunone isomers, such as isoshyobunone (B1232994) (a constitutional isomer with a shifted double bond) and epishyobunone (a stereoisomer), is a direct result of the catalytic mechanisms of sesquiterpene synthases (STSs) and subsequent modifying enzymes.
The formation of different isomers is generally not a random process but is tightly controlled by the enzyme's active site. Several enzymatic principles account for the generation of specific isomers:
Enzyme Promiscuity : A single STS can often produce multiple products from the FPP substrate. nih.gov The conformation of the enzyme's active site pocket dictates how the flexible FPP molecule can fold before cyclization. Minor variations in this folding can lead to different carbocation cascades, resulting in a range of related isomers. nih.gov The product profile of an STS can even be influenced by factors such as pH. nih.gov
Stereochemical Control : The specific stereochemistry of a product, such as in epishyobunone, is determined by the precise three-dimensional structure of the synthase's active site. Different enzymes, such as (+)-germacrene D synthase and (-)-germacrene D synthase, have evolved to produce specific enantiomers from the same FPP precursor. researchgate.netwikipedia.org This enzymatic control ensures that the cyclization and rearrangement steps occur with a specific spatial orientation, leading to a defined stereoisomer.
Control of Deprotonation : The formation of constitutional isomers like isoshyobunone, which differs in the position of a double bond, is often determined by the final step of the synthase reaction. After the carbocation cascade and rearrangements are complete, the reaction is terminated by a deprotonation step. The specific proton that is removed is guided by the positioning of a basic amino acid residue in the active site, leading to the formation of a double bond in a specific, non-random location.
Therefore, the presence of shyobunone isomer 1 and other related isomers is a testament to the evolution of a suite of specific STSs and modifying enzymes, each with a finely tuned active site that guides the FPP substrate through a distinct series of complex chemical transformations.
Interspecies Variations in Shyobunone Pathway Expression
The expression of the biosynthetic pathway leading to shyobunone and its isomers varies significantly between different plant species and even within populations of the same species. The primary source of shyobunone is the plant Acorus calamus, but its chemical profile is highly variable.
This variation is influenced by several factors:
Geographic Location : The composition of the essential oil of A. calamus shows dramatic differences based on where it is grown. For instance, samples from Italy were reported to contain 7.0% shyobunone, while those from Quebec, Canada, contained 13.3%. researchgate.net Other analyses of A. calamus from different regions of India found shyobunone content ranging from 0.018% to 0.10% w/w. acs.org
Genetics and Ploidy Level : The genetic makeup, particularly the ploidy level (the number of sets of chromosomes), is a major determinant of the chemical profile in A. calamus. Different cytotypes (e.g., diploid, triploid, tetraploid) produce vastly different concentrations of key compounds. While much of this research has focused on asarone content, it demonstrates that the underlying enzymatic pathways are expressed differently among these genetic variants, which also affects shyobunone levels.
Environmental Factors : Seasonal and altitudinal changes can influence the metabolic activity of plants. Studies have shown that the yield and composition of essential oils in A. calamus, which includes shyobunone, vary with the season, likely due to changes in environmental variables like temperature and rainfall.
Presence in Other Species : While most associated with Acorus, compounds related to the shyobunone biosynthetic pathway, such as preisocalamendiol and shyobunol, have also been identified in the essential oil of Bolivian Schinus molle, indicating that the genetic and enzymatic machinery for this pathway exists in other, unrelated plant species.
| Plant Source (Acorus calamus) | Reported Shyobunone Content (%) | Key Variation Factor |
|---|---|---|
| Collected from Quebec, Canada | 13.3% | Geographic Origin |
| Collected from Italy | 7.0% | Geographic Origin |
| Various locations in India | 0.018% - 0.10% w/w | Geographic Origin / Genotype |
| Diploid vs. Tetraploid Varieties | Varies (Diploid often higher in isoshyobunone) | Ploidy Level (Genetics) |
Chemical Synthesis and Derivatization of Shyobunone Isomer 1
Total Synthesis Methodologies
The construction of the shyobunone (B136065) carbon skeleton, with its characteristic isopropyl and vinyl groups on a cyclohexanone (B45756) ring, has been accomplished through several distinct synthetic routes.
The total synthesis of shyobunone isomers can be achieved through carefully designed multi-step sequences that build the molecule's framework progressively. One such approach to the related isomer, isoshyobunone (B1232994), involves an intramolecular aldol condensation. This synthesis begins with the preparation of δ-cetocapronitrile from the condensation of acrylonitrile and ethylacetoacetate. The subsequent addition of methallylmagnesium chloride and hydrolysis yields a δ-diketone. This key intermediate then undergoes an intramolecular aldol condensation to form a mixture of isoshyobunone and its epimer solubilityofthings.com.
Another sequence demonstrates the use of conjugate addition on sterically hindered cyclic enones. This route utilizes piperitone as a starting material, highlighting how readily available natural monoterpenes can serve as precursors in the synthesis of more complex sesquiterpenes solubilityofthings.com. These multi-step approaches, while often linear and requiring numerous steps, allow for precise control over the introduction of functional groups and the establishment of stereocenters.
Photocycloaddition reactions offer a powerful and efficient method for constructing the strained cyclobutane rings that can serve as key intermediates in the synthesis of complex molecules like shyobunone. The [2+2] photocycloaddition of an enone to an olefin is a classic and effective strategy for forming multiple stereocenters in a single step nih.gov.
In a notable synthesis of (-)-shyobunone, the key step is the photochemical [2+2] cycloaddition of the monoterpene (-)-piperitone with methylcyclobutene. This reaction produces a highly strained tricyclo[4.4.0.02,5]decane photoadduct. The strategic advantage of this method lies in the subsequent thermal fragmentation of the strained cyclobutane ring within the photoadduct. Thermolysis of this intermediate leads to the formation of shyobunone and several of its isomers, including 2-epi-(-)-shyobunone and 3-epi-(-)-shyobunone researchgate.net. The reaction proceeds through the excitation of the enone to a triplet state, which then interacts with the alkene to form a triplet 1,4-biradical intermediate that collapses to the cyclobutane product nih.gov. This tandem photocycloaddition/thermal fragmentation sequence is a convergent and efficient approach to the elemane-type sesquiterpene skeleton of shyobunone nih.govresearchgate.net.
| Compound | Yield (%) |
|---|---|
| (-)-Shyobunone | 5 |
| 2-epi-(-)-Shyobunone | 9 |
| 3-epi-(-)-Shyobunone | 13 |
| 2,3-diepi-(-)-Shyobunone | 2 |
| (R)-(+)-Isoacoragermacrone | 19 |
Biotransformation and Chemoenzymatic Synthesis Approaches
While specific studies on the biotransformation of shyobunone were not found, this field represents a promising avenue for generating novel derivatives. Biotransformation uses microbial cells or isolated enzymes to perform chemical modifications on a substrate, often with high regio- and enantioselectivity that can be difficult to achieve through traditional chemical synthesis mdpi.comnih.gov.
Microbial transformation is recognized as an efficient method to produce new derivatives from natural products, often involving enzymatic reactions like oxidation, reduction, hydroxylation, and glycosylation mdpi.com. These processes are conducted under mild conditions and can proceed without the need for protecting groups mdpi.com. For example, the microbial transformation of other terpenes, such as the monoterpene ketone (-)-carvone, by fungi like Absidia glauca has been shown to yield hydroxylated and reduced metabolites researchgate.net. A similar approach applied to shyobunone could potentially lead to the formation of novel, biologically active hydroxylated derivatives by leveraging the enzymatic machinery of microorganisms.
Derivatization Studies and Chemical Transformations
Specific derivatization studies focusing on shyobunone are not extensively detailed in the available literature. However, the chemical reactivity of shyobunone can be predicted based on the functional groups present in its structure.
Shyobunone's structure contains two key functional groups that dictate its chemical reactivity: a carbonyl group (C=O) as part of the cyclohexanone ring, and two carbon-carbon double bonds (C=C) in the vinyl and isopropenyl side chains libretexts.orgpurdue.edu.
Carbonyl Group Reactivity : The carbonyl group is a primary site for nucleophilic addition reactions. The carbon atom of the C=O bond is electrophilic and can be attacked by nucleophiles. This allows for a range of transformations, such as reduction with hydride reagents to form the corresponding alcohol (shyobunol), or reaction with Grignard reagents to introduce new carbon substituents solubilityofthings.com.
Alkene Group Reactivity : The C=C double bonds are electron-rich and are susceptible to electrophilic addition reactions. Reagents like halogens (e.g., bromine) or hydrohalic acids (e.g., HBr) can add across these double bonds purdue.edu. These reactions provide a straightforward method for introducing new functional groups onto the side chains of the shyobunone molecule, enabling the creation of a variety of derivatives.
Isomerization Reactions (e.g., Cope Rearrangement)
The interconversion of isomers is a fundamental concept in organic chemistry, often leading to compounds with distinct physical, chemical, and biological properties. In the context of shyobunone and its isomers, isomerization reactions are of significant interest. One prominent example of such a rearrangement is the Cope rearrangement, a thermally induced nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgorganic-chemistry.org This type of reaction is widely utilized in organic synthesis to create complex molecular architectures. wikipedia.org
However, the existence of isomers of shyobunone, such as isoshyobunone, implies that isomerization is a relevant aspect of its chemistry. phcog.com These isomers are reported to have the same molecular formula (C15H24O) but differ in the position of a double bond within the isopropyl side chain. phcog.com The mechanism of interconversion between these isomers in nature or in the laboratory could involve various catalytic or thermal processes, though a specific Cope rearrangement has not been explicitly documented in the available literature for this transformation.
The general mechanism of a Cope rearrangement is a concerted process that proceeds through a cyclic transition state. wikipedia.org The equilibrium of the reaction is driven by the relative thermodynamic stability of the starting material and the product. Factors such as substitution patterns on the diene system can influence the position of the equilibrium.
Formation of Analogues for Structure-Activity Relationship Studies
The synthesis of analogues of a lead compound is a cornerstone of medicinal chemistry and drug discovery, allowing for the exploration of structure-activity relationships (SAR). nih.govnih.gov SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. cornellpharmacology.org By systematically modifying the structure of a compound and evaluating the biological activity of the resulting analogues, researchers can develop a deeper understanding of its mechanism of action and potentially design more potent and selective agents. nih.gov
In the case of shyobunone and its isomers, a direct comparison of the biological activities of shyobunone and isoshyobunone provides a preliminary insight into their structure-activity relationship. phcog.com Although these two compounds are isomers, their different structural arrangements lead to variations in their biological effects. phcog.com Specifically, their insecticidal and repellent activities have been studied, revealing differences in potency. phcog.com
While extensive research on the synthesis of a wide range of "Shyobunone isomer 1" analogues for comprehensive SAR studies is not extensively documented in the available literature, the differential activity of its natural isomers underscores the importance of its chemical structure for its biological function.
Below is a data table summarizing the reported contact toxicity of shyobunone and isoshyobunone against two insect species, Lasioderma serricorne (LS) and Tribolium castaneum (TC). phcog.com
| Compound | Target Species | LD50 (μg/adult) |
|---|---|---|
| Shyobunone | Lasioderma serricorne (LS) | 20.24 |
| Isoshyobunone | Lasioderma serricorne (LS) | 24.19 |
| Shyobunone | Tribolium castaneum (TC) | Not Reported |
| Isoshyobunone | Tribolium castaneum (TC) | 61.90 |
This data indicates that shyobunone exhibits slightly higher contact toxicity against Lasioderma serricorne compared to isoshyobunone, as evidenced by its lower LD50 value. phcog.com Conversely, isoshyobunone's toxicity against Tribolium castaneum was reported, while data for shyobunone against this species was not specified in the same study. phcog.com This highlights that even a subtle change in molecular structure, such as the position of a double bond, can influence biological activity against different target organisms.
Further synthesis of analogues, for instance by modifying the functional groups or the carbon skeleton of shyobunone, would be necessary to build a more comprehensive SAR profile. Such studies could elucidate the pharmacophore responsible for its biological effects and guide the design of new compounds with enhanced or more selective activities.
Advanced Spectroscopic and Chromatographic Characterization of Shyobunone Isomer 1
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the characterization of volatile and semi-volatile organic compounds in various matrices. This solvent-free extraction method is particularly well-suited for the analysis of essential oils, where it is used to identify the chemical profile of the volatile fraction. In the context of Shyobunone (B136065) isomer 1 and related compounds, HS-SPME-GC-MS facilitates the extraction of these volatile sesquiterpenoids from the headspace of a sample, followed by their separation and identification.
The process involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample, typically a plant material like the rhizomes of Acorus species. The volatile analytes, including shyobunone isomers, adsorb onto the fiber. The fiber is then retracted and introduced into the hot injector of a gas chromatograph, where the adsorbed compounds are thermally desorbed and transferred to the GC column. Separation is achieved based on the compounds' boiling points and interactions with the column's stationary phase. The eluting compounds are subsequently ionized and fragmented in the mass spectrometer, generating unique mass spectra that allow for their identification by comparison with spectral libraries (like NIST and Wiley) and retention indices. tsijournals.commdpi.com
Research on the essential oil of Acorus calamus rhizomes has successfully utilized GC-MS to identify and quantify its components. In one study, the essential oil was obtained by hydrodistillation and subsequently analyzed. The analysis identified shyobunone and its isomer, isoshyobunone (B1232994), as significant constituents. phcog.comresearchgate.net The differentiation between isomers is possible due to slight differences in their retention times and mass fragmentation patterns.
The following table summarizes representative findings from a GC-MS analysis of Acorus calamus essential oil, highlighting the identification of shyobunone and its isomer. phcog.comresearchgate.net
| Compound | Relative Content (%) | Retention Index |
|---|---|---|
| Isoshyobunone | 15.56 | 1532 |
| β-Asarone | 10.03 | - |
| Bicyclo[6.1.0]non-1-ene | 9.67 | - |
| Shyobunone | 9.60 | 1518 |
| Methylisoeugenol | 6.69 | - |
Data derived from a study on the chemical composition of Acorus calamus essential oil. phcog.comresearchgate.net Retention indices are specific to the chromatographic conditions used in the original study and may vary.
This analytical approach is crucial for quality assessment and comparative studies of plant materials from different geographical locations, as the relative content of specific isomers can vary significantly. fxcsxb.com
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and quantification of individual compounds within a complex mixture. For isomers like shyobunone, which have the same molecular formula and weight but different structural arrangements, HPLC offers the high resolution needed for effective separation. nsf.gov The separation of isomers by HPLC is challenging because their similar physicochemical properties lead to similar retention behaviors on standard chromatographic columns. chromforum.org However, by carefully selecting the stationary phase, mobile phase composition, and other chromatographic parameters, successful separation can be achieved.
Reverse-phase HPLC (RP-HPLC) is commonly employed for the analysis of phytoconstituents. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For shyobunone and its isomers, developing a specific and validated HPLC method is critical for accurate quantification in plant extracts and derived products.
A study focused on developing and validating an RP-HPLC method for the estimation of shyobunone in Acorus calamus samples provides a clear example of this application. The method was optimized to achieve good resolution and sensitivity for shyobunone. phcogres.com The selection of a suitable column, such as a C18 column, and the optimization of the mobile phase are key to separating the target analyte from other closely related compounds, including its isomers. mtc-usa.commdpi.com
The table below outlines the parameters for a validated RP-HPLC method developed for the quantification of shyobunone. phcogres.com
| Parameter | Specification |
|---|---|
| Chromatographic Mode | Reverse Phase HPLC (RP-HPLC) |
| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05% Ortho Phosphoric Acid in water, acetonitrile, and methanol (B129727) (15:40:45 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Retention Time (Shyobunone) | Approximately 8.5 min |
Parameters are based on a validated method for shyobunone analysis. phcogres.com Retention times are approximate and can vary based on specific system conditions.
This validated method allows for the accurate quantification of shyobunone in various samples, including fresh plants and dried rhizomes. Research using such methods has determined the content of shyobunone in different parts of the Acorus calamus plant, finding that rhizome samples generally contain higher amounts compared to leaves. phcogres.com The ability to quantify specific isomers is vital for standardizing herbal materials and ensuring the consistency of products derived from them.
Mechanistic Studies of Biological Activities of Shyobunone Isomer 1
Insecticidal and Repellent Mechanisms
Shyobunone (B136065) exhibits notable insecticidal and repellent properties, which are attributed to several underlying mechanisms, including its interaction with insect physiology and its comparative efficacy as an isomer.
Interaction with Specific Insect Receptors
The precise molecular mechanism involving the interaction of shyobunone with specific insect receptors is not extensively detailed in current scientific literature. The insecticidal action of natural compounds often involves neurotoxic effects, such as the inhibition of key enzymes like acetylcholinesterase or interference with neurotransmitter receptors. However, specific studies identifying the binding sites and receptor affinity of shyobunone have not been fully elucidated. The compound's lipophilic nature may facilitate penetration of the insect cuticle and interaction with the nervous system, but further research is required to pinpoint the exact receptor targets.
Comparative Toxicity and Repellency of Isomers
Research has demonstrated that the biological activity of shyobunone can differ significantly from its isomers, such as isoshyobunone (B1232994). nih.gov These differences highlight the importance of stereochemistry in the compound's efficacy. Studies involving stored-grain insect pests, the cigarette beetle (Lasioderma serricorne) and the red flour beetle (Tribolium castaneum), provide quantitative comparisons. nih.govresearchgate.net
Shyobunone showed greater contact toxicity against Lasioderma serricorne adults than its isomer, isoshyobunone. nih.gov Conversely, isoshyobunone was more toxic to Tribolium castaneum adults. nih.gov The lethal dose 50 (LD50) values, which represent the dose required to kill 50% of the test population, illustrate this differential toxicity. phcog.com
Table 1: Comparative Contact Toxicity (LD50) of Shyobunone and Isoshyobunone
| Compound | Insect Species | LD50 (μg/adult) |
|---|---|---|
| Shyobunone | Lasioderma serricorne (LS) | 20.24 |
| Isoshyobunone | Lasioderma serricorne (LS) | 24.19 |
| Shyobunone | Tribolium castaneum (TC) | Not determined (less toxic) |
| Isoshyobunone | Tribolium castaneum (TC) | 61.90 |
| A. calamus Essential Oil | Lasioderma serricorne (LS) | 14.40 |
| A. calamus Essential Oil | Tribolium castaneum (TC) | 32.55 |
In terms of repellency against T. castaneum, both isomers were effective, but isoshyobunone demonstrated stronger activity at lower concentrations. nih.govphcog.com At a concentration of 78.63 nL/cm², shyobunone exhibited 90% repellency after a 2-hour treatment, while isoshyobunone showed 94% repellency. phcog.com The minor structural difference between the isomers—the position of a double bond in the isopropyl side chain—is believed to account for these significant variations in their biological activities. nih.govresearchgate.net
Synergistic Effects with Other Essential Oil Components
There is evidence to suggest that shyobunone's insecticidal activity may be enhanced through synergistic effects with other compounds present in its source essential oil. nih.gov Research has shown that the crude essential oil of Acorus calamus rhizomes possesses a higher contact toxicity against L. serricorne adults (LD50 of 14.40 μ g/adult ) than either isolated shyobunone (LD50 of 20.24 μ g/adult ) or isoshyobunone (LD50 of 24.19 μ g/adult ). nih.govphcog.com
Antimicrobial Properties and Mechanisms of Action
The antimicrobial potential of shyobunone has been investigated, primarily through computational studies against specific bacterial strains.
Efficacy Against Bacterial Strains (e.g., Helicobacter pylori, Staphylococcus aureus, Escherichia coli, Salmonella enterica serovar)
Helicobacter pylori : In silico molecular docking studies have explored the potential of shyobunone to inhibit Helicobacter pylori. These computational analyses suggest that shyobunone may act as an inhibitor of H. pylori's LuxS protein, an enzyme involved in quorum sensing and virulence. The research indicated that shyobunone exhibited the least binding energy (-6.3 Kcal/mol) with the LuxS protein among several tested phytocompounds, implying a potentially strong interaction.
Staphylococcus aureus, Escherichia coli, and Salmonella enterica serovar : Currently, there is a lack of specific research data detailing the in vitro or in vivo efficacy and mechanisms of action of isolated shyobunone against Staphylococcus aureus, Escherichia coli, or Salmonella enterica. While many essential oils containing sesquiterpenoids show broad-spectrum antibacterial activity, specific studies focusing on shyobunone against these pathogens are not prominent in the available literature.
Efficacy Against Fungal and Yeast Species (e.g., Candida albicans)
Specific studies detailing the efficacy of isolated shyobunone against the fungal yeast Candida albicans are limited. While the essential oil of Acorus calamus, from which shyobunone is derived, has been noted for its antifungal properties, the specific contribution and mechanism of shyobunone to this activity have not been clearly established. Research into other compounds from the same plant, such as β-asarone, has shown anti-Candida activity, but this cannot be directly extrapolated to shyobunone without specific investigation.
Cellular and Molecular Targets of Antimicrobial Action (e.g., cell membrane integrity)
While extensive research into the specific molecular targets of Shyobunone Isomer 1 is not widely documented, the mechanisms of similar antimicrobial phytochemicals point towards the bacterial cell membrane as a primary site of action. The prevailing hypothesis for many essential oil constituents is that their lipophilic nature facilitates their accumulation in the lipid bilayer of bacterial membranes. This interaction is thought to disrupt the membrane's structural integrity and fluidity. mdpi.com
Disruption of the cell membrane can lead to several detrimental outcomes for the microorganism. A key consequence is the loss of membrane potential and an increase in permeability, which compromises the cell's ability to maintain essential ion gradients and regulate the passage of molecules. mdpi.com This can cause the leakage of vital intracellular components, such as ions, ATP, proteins, and genetic material (RNA and DNA), ultimately leading to cell death. mdpi.complos.org
Methodologies to assess this type of membrane damage often involve evaluating cell membrane integrity. nih.govnih.gov Techniques include using fluorescent dyes like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes, or membrane potential-sensitive dyes that report on the cell's energetic state. plos.orgnih.gov Further confirmation can be obtained through electron microscopy, which allows for direct visualization of morphological damage to the cell envelope. plos.org Although these mechanisms are established for various natural antimicrobial compounds, specific studies confirming these precise actions for this compound are not detailed in the available literature.
Other Reported Biological Activities
Acetylcholinesterase and Butyrylcholinesterase Inhibition
The essential oil derived from Acorus calamus, the plant from which shyobunone is isolated, has demonstrated inhibitory activity against acetylcholinesterase (AChE). nih.govnih.gov However, studies detailing the direct inhibitory effects of isolated this compound on either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) are not prominently available in the reviewed scientific literature. Research has often focused on other major constituents of the oil, such as β-asarone, which has shown significant AChE inhibitory potential. nih.gov Therefore, specific data, such as IC50 values for this compound against these enzymes, remains to be established.
Given the absence of primary data confirming the inhibition of acetylcholinesterase or butyrylcholinesterase by this compound, the specific mechanism of enzyme-inhibitor interaction has not been elucidated. Determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) requires detailed kinetic studies. nih.gov Such studies typically involve measuring enzyme reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots to deduce how the inhibitor interacts with the enzyme, its active site, or the enzyme-substrate complex. journalejmp.comkhanacademy.org
The standard procedure for measuring acetylcholinesterase and butyrylcholinesterase inhibition in vitro is the spectrophotometric method developed by Ellman. nih.govresearchgate.netagetds.com This colorimetric assay is widely used for its simplicity, reliability, and adaptability to a microplate format for screening multiple samples. agetds.comnih.gov
The assay's principle is based on the hydrolysis of a substrate, typically acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE), by the enzyme. This reaction produces thiocholine (B1204863), which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This secondary reaction yields 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which is quantified by measuring the change in absorbance at or near 412 nm. researchgate.netsemanticscholar.org The rate of yellow color production is directly proportional to the cholinesterase activity. When an inhibitory compound is present, the rate of the reaction decreases, allowing for the calculation of the percentage of inhibition. agetds.comnih.gov
Table 1: Components and Procedure for the Ellman's Method
| Component | Description | Role in Assay |
|---|---|---|
| Enzyme | Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) | The biological catalyst whose activity is being measured. |
| Buffer | Typically a phosphate (B84403) or Tris-HCl buffer (pH 7.7-8.0) | Maintains a stable pH for optimal enzyme activity. researchgate.net |
| Substrate | Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) | Reactant that is hydrolyzed by the enzyme to produce thiocholine. libretexts.org |
| Chromogen | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | Reacts with the thiocholine product to generate a measurable colored compound. researchgate.net |
| Inhibitor | Test compound (e.g., this compound) | The substance being evaluated for its ability to reduce enzyme activity. |
| Spectrophotometer | Instrument for measuring absorbance | Quantifies the yellow TNB anion, typically at 405-412 nm, to determine the reaction rate. agetds.comnih.gov |
| Procedure | 1. Enzyme, buffer, DTNB, and inhibitor are pre-incubated. 2. The reaction is initiated by adding the substrate. 3. The change in absorbance over time is recorded to calculate the reaction velocity. 4. The velocity is compared to a control without the inhibitor to determine percent inhibition. | A standardized sequence to ensure reproducible and accurate measurement of enzyme inhibition. |
Anti-inflammatory Effects
While various natural products and extracts from plants like Acorus calamus are known to possess anti-inflammatory properties, specific studies focusing on the anti-inflammatory activity of isolated this compound are limited in the available scientific literature. nih.govmdpi.com The standard approach to investigate such effects in vitro involves using cell models, such as murine macrophage cell lines (e.g., RAW 264.7), and inducing an inflammatory response. nih.govmdpi.com
A common method for inducing inflammation in cell culture is through stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.govmdpi.com LPS treatment activates macrophages and other immune cells to produce and release a variety of pro-inflammatory mediators, including key cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). nih.govmdpi.com
The anti-inflammatory potential of a test compound is then assessed by its ability to suppress the production of these cytokines. The levels of secreted cytokines in the cell culture supernatant are typically quantified using an enzyme-linked immunosorbent assay (ELISA). mdpi.com A significant reduction in the concentration of TNF-α, IL-6, or IL-1β in the presence of the test compound would indicate anti-inflammatory activity. nih.gov However, research data detailing the specific effects of this compound on the modulation of these pro-inflammatory cytokines has not been found.
Computational and Chemoinformatic Approaches in Shyobunone Research
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Shyobunone (B136065) isomer 1) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. scirp.orgmdpi.com This method is crucial for understanding the molecular basis of a compound's activity by simulating the ligand-receptor binding process. nih.gov The primary goal is to predict the binding mode, affinity, and interaction geometry of the ligand within the active site of the target protein. scirp.orgmdpi.com By evaluating various possible conformations, docking algorithms score and rank potential binding poses, providing insights that can guide further experimental studies. nih.gov
A critical aspect of molecular docking is the detailed analysis of the ligand-protein binding site. nih.gov This involves identifying the specific amino acid residues within the protein's binding pocket that interact with the ligand. nih.govresearchgate.net These interactions, which stabilize the complex, primarily include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. mdpi.com
Computational analysis of a binding site can reveal key structural features necessary for molecular recognition. plos.org For a compound like Shyobunone isomer 1, this analysis would identify which of its functional groups (e.g., the carbonyl group, vinyl group, or isopropenyl group) are involved in binding. nih.gov Understanding these specific contacts is fundamental to explaining the compound's mechanism of action and for designing more potent and selective derivatives. nih.govdrughunter.com
Table 1: Illustrative Ligand-Protein Binding Site Interactions for this compound
This table represents a hypothetical binding scenario of this compound with a target protein, detailing the types of interactions that could be predicted through molecular docking analysis.
| This compound Functional Group | Interacting Amino Acid Residue (Example) | Interaction Type | Predicted Distance (Å) |
| Carbonyl Oxygen | TYR 210 | Hydrogen Bond | 2.9 |
| Isopropenyl Group | LEU 154, VAL 188 | Hydrophobic | 3.5 - 4.0 |
| Cyclohexanone (B45756) Ring | PHE 290, TRP 312 | Hydrophobic / π-Alkyl | 3.8 - 4.5 |
| Vinyl Group | ILE 157 | Hydrophobic | 3.6 |
Molecular docking is widely used to predict the inhibitory activity of compounds against specific protein targets, often enzymes or receptors. nih.govnih.gov The process generates a docking score, which is an estimation of the binding free energy; a lower (more negative) score typically indicates a more stable ligand-protein complex and stronger binding affinity. nih.govresearchgate.net
This predicted binding affinity can be correlated with biological activity, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). nih.gov By docking a series of compounds, such as different shyobunone isomers, into the same target's active site, researchers can rank them based on their predicted potency. mdpi.com This in silico screening helps prioritize which molecules are most likely to be active inhibitors, thereby streamlining the drug discovery process and reducing the need for extensive experimental screening. nih.govnih.gov
Table 2: Example of Predicted Inhibitory Activity from Molecular Docking
This table provides hypothetical results from a docking study of this compound against several protein targets, illustrating how docking scores are used to predict binding affinity and inhibitory potential.
| Protein Target | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues (Predicted) |
| Cyclooxygenase-2 (COX-2) | -8.5 | 2.1 | ARG 120, TYR 355, VAL 523 |
| Acetylcholinesterase (AChE) | -7.9 | 5.8 | TRP 84, PHE 330, TYR 334 |
| Tumor Necrosis Factor-α (TNF-α) | -6.2 | 45.7 | TYR 59, TYR 119, GLY 121 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Shyobunone Isomers
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govsysrevpharm.org The fundamental principle of QSAR is that the structural and physicochemical properties of a molecule determine its activity. youtube.comnih.gov For a group of related compounds like shyobunone isomers, QSAR can be used to predict the activity of untested isomers and to guide the design of new analogues with enhanced potency. phcog.com
A QSAR model is developed by first calculating a set of molecular descriptors for each compound in a training set with known biological activities. nih.gov These descriptors quantify various aspects of the molecule's topology, geometry, and electronic and physicochemical properties. sysrevpharm.org Statistical methods, such as multiple linear regression, are then employed to build an equation that relates these descriptors to the observed activity. nih.gov A robust QSAR model can offer valuable insights into which molecular features are critical for the desired biological effect. youtube.com
Table 3: Relevant Molecular Descriptors for QSAR Modeling of Shyobunone Isomers
This table lists various types of molecular descriptors that would be calculated and considered when building a QSAR model for shyobunone and its isomers.
| Descriptor Class | Specific Descriptor Example | Information Encoded |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity |
| Molar Refractivity (MR) | Molecular volume and polarizability | |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Highest Occupied Molecular Orbital (HOMO) Energy | Electron-donating ability | |
| Topological | Wiener Index | Molecular branching and compactness |
| Kier & Hall Connectivity Indices | Atom connectivity and molecular shape | |
| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | Molecular surface available for interaction |
| Molecular Volume | Overall size of the molecule |
Cheminformatic Databases and Data Mining for Shyobunone-Related Compounds
Cheminformatics involves the use of computational methods to store, retrieve, and analyze chemical information. nih.gov Large public databases such as PubChem, ChEMBL, and ZINC serve as essential repositories for chemical structures, properties, and biological assay data. neovarsity.orgyoutube.com These databases contain entries for a vast number of compounds, including shyobunone, providing researchers with access to consolidated information such as molecular formula, weight, 2D and 3D structures, and links to relevant literature. nih.gov
Data mining is the process of computationally analyzing these large datasets to discover meaningful patterns and new knowledge. nih.govnih.gov In the context of shyobunone research, data mining techniques can be applied to:
Similarity Searching: Identify compounds with structures similar to this compound from millions of database entries. youtube.comyoutube.com These structurally related compounds may exhibit similar biological activities.
Property Prediction: Use models built from database information to predict the physicochemical properties and potential biological activities of shyobunone isomers.
Target Identification: Analyze bioactivity data of shyobunone-like compounds to identify potential protein targets and biological pathways. researchgate.net
These approaches leverage the collective knowledge stored in public domains to generate new hypotheses and guide experimental research on shyobunone-related compounds. mdpi.com
Table 4: Example of Information Available for Shyobunone in a Cheminformatic Database (PubChem)
This table summarizes the type of data that can be retrieved for shyobunone from a public database like PubChem.
| Data Field | Example Information for Shyobunone |
| PubChem CID | 5321293 |
| Molecular Formula | C15H24O |
| Molecular Weight | 220.35 g/mol |
| IUPAC Name | (2S,3S,6S)-3-ethenyl-3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohexan-1-one |
| InChIKey | GWHRSRIPLDHJHR-GZBFAFLISA-N |
| Canonical SMILES | CC(C)[C@@H]1CCC@@(C)C=C |
| Computed Properties | XLogP3: 4.2, Hydrogen Bond Donor Count: 0, Hydrogen Bond Acceptor Count: 1 |
| Related Records | Links to literature, bioassays, and patents |
Extraction and Isolation Methodologies for Shyobunone Isomer 1
Traditional Extraction Techniques
Traditional methods for extracting essential oils containing shyobunone (B136065) have long been established. These techniques, primarily distillation and solvent extraction, are widely used due to their simplicity and cost-effectiveness, though they can have drawbacks regarding extraction time and potential loss of volatile components. nih.gov
Steam distillation and hydrodistillation are the most common traditional methods for extracting volatile oils from plant materials like Acorus calamus rhizomes. phcog.comnih.gov In hydrodistillation, the plant material is boiled in water, and the resulting steam, carrying the volatile essential oils, is condensed and collected. phcog.com Steam distillation is a similar process where live steam is passed through the plant material, causing the volatile compounds to evaporate and be carried with the steam for condensation and collection. uctm.edu
These methods are favored for their simple equipment, straightforward operation, and low cost. nih.gov However, they are often characterized by long extraction times and the potential for thermal degradation or loss of some volatile components due to the high temperatures involved. nih.gov For instance, the hydrodistillation of Acorus calamus rhizomes to extract the essential oil containing shyobunone can take several hours to complete. phcog.combiotech-asia.org
Solvent extraction involves the use of organic solvents to dissolve the essential oil from the plant matrix. The choice of solvent is critical and depends on the polarity of the target compounds. For a relatively non-polar compound like shyobunone, solvents such as n-hexane are commonly employed. phcog.com
In a typical procedure, the ground plant material is macerated in the chosen solvent, which is then evaporated to yield the crude essential oil. This method can be highly efficient but may also extract non-volatile impurities. The use of organic solvents also raises environmental and safety concerns. After an initial extraction by a method like hydrodistillation, solvents are often used in subsequent steps. For example, n-hexane is used to extract the oil from the aqueous distillate. phcog.com Other solvents like methanol (B129727) and acetonitrile are frequently used in the analytical stages, such as high-performance liquid chromatography (HPLC), to quantify shyobunone content in extracts. phcogres.com
Advanced and Green Extraction Methods
In response to the drawbacks of traditional methods, advanced and "green" extraction techniques have been developed. These methods aim to improve efficiency, reduce extraction time, lower energy consumption, and minimize environmental impact. nih.govnih.gov
Microwave-Assisted Hydrodistillation (MAHD) is an advanced technique that combines traditional hydrodistillation with microwave energy. nih.gov Microwave radiation directly heats the water within the plant material, causing a rapid rise in internal pressure that ruptures cell walls and releases the essential oil more quickly and efficiently. nih.govnih.gov
This method offers significant advantages over conventional distillation, including substantially shorter extraction times (e.g., 30-50 minutes compared to several hours), reduced energy consumption, and often higher extraction yields. nih.govbiotech-asia.orgajmb.org MAHD is considered a green and environmentally friendly method as it uses water as the solvent. nih.govnih.gov
Supercritical Fluid Extraction (SFE) is an innovative green technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. semanticscholar.org A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, endowing it with properties of both a liquid and a gas. This allows it to diffuse through solid materials like a gas and dissolve compounds like a liquid. ikm.org.my
SFE is highly selective, rapid, and clean, as CO₂ is non-toxic, non-flammable, and easily removed from the extract by simple depressurization, leaving a solvent-free product. semanticscholar.org The solvating power of the supercritical fluid can be adjusted by changing the pressure and temperature, allowing for the selective extraction of specific compounds. core.ac.uk While SFE is highly efficient, the initial investment cost for the required equipment is significantly higher than for traditional methods. nih.gov To extract more polar compounds, a modifier such as ethanol may be added to the CO₂. nih.gov
Table 1: Comparison of Extraction Methodologies for Essential Oils Containing Shyobunone
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Hydrodistillation (HD) | Co-distillation of volatile compounds with boiling water. nih.gov | Simple operation, low equipment cost, high extraction efficiency. nih.gov | Long extraction time, potential loss of volatile components due to heat. nih.gov |
| Solvent Extraction | Dissolving target compounds in a suitable organic solvent. phcog.com | High efficiency, suitable for a wide range of compounds. | Use of potentially toxic and flammable organic solvents, may co-extract impurities. |
| Microwave-Assisted Hydrodistillation (MAHD) | Use of microwave energy to rapidly heat water within plant cells, causing them to rupture. nih.govnih.gov | Short extraction time, low energy consumption, high efficiency, environmentally friendly. nih.govlew.ro | Initial equipment cost can be higher than traditional setups. |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO₂) as a highly selective solvent. | Fast, convenient, highly selective, produces solvent-free extract. nih.gov | High initial investment cost for equipment. nih.gov |
Purification and Isolation Techniques
Following the initial extraction of the crude essential oil, which contains a complex mixture of compounds, further purification steps are necessary to isolate Shyobunone isomer 1. phcog.com The most common and effective method for this is chromatography.
The crude essential oil is typically subjected to column chromatography over a stationary phase like silica gel. phcog.comresearchgate.net A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of n-hexane and ethyl acetate can be used to separate the oil into different fractions. phcog.comresearchgate.net
These fractions are then analyzed, often by techniques like thin-layer chromatography (TLC), to identify those containing shyobunone. The fractions rich in the target compound are then combined and may undergo further purification, such as preparative thin-layer chromatography (PTLC), to yield the pure, isolated shyobunone. phcog.com The final identification and structural confirmation of the isolated compound are performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). phcog.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| n-Hexane |
| Dichloromethane |
| Methanol |
| Acetonitrile |
| Ethanol |
| Ethyl acetate |
Column Chromatography (Silica Gel, Sephadex LH-20)
Column chromatography serves as a primary and effective method for the initial fractionation of crude essential oil to isolate this compound. The choice of the stationary phase is critical, with silica gel being widely used for the separation of terpenoids due to its polar nature.
Silica Gel Chromatography:
The essential oil obtained from the plant material is typically subjected to column chromatography over a silica gel stationary phase. A gradient elution technique is commonly employed, starting with a non-polar solvent and gradually increasing the polarity by introducing a more polar solvent. This allows for the sequential elution of compounds based on their polarity. For the isolation of shyobunone, a gradient of n-hexane and ethyl acetate is often utilized nih.gov. The initial fractions, eluted with less polar solvent mixtures, will contain less polar compounds, while more polar compounds like shyobunone will elute in later fractions as the concentration of ethyl acetate is increased.
Table 1: Illustrative Parameters for Silica Gel Column Chromatography for the Fractionation of Shyobunone
| Parameter | Description | Reference |
| Stationary Phase | Silica gel (mesh size often 60-120 or 230-400) | rjpbcs.com |
| Column Dimensions | 30 mm internal diameter, 500 mm length | nih.gov |
| Sample Loading | 5 mL of crude essential oil | nih.gov |
| Elution Solvents | Gradient of n-hexane and ethyl acetate | nih.govrjpbcs.com |
| Fraction Collection | Multiple fractions are collected and monitored by TLC | nih.gov |
Sephadex LH-20 Chromatography:
Sephadex LH-20 is a versatile lipophilic, cross-linked dextran gel that is used for the separation of natural products, including terpenoids. Its separation mechanism is based on a combination of molecular size exclusion and partition chromatography. While specific protocols for the isolation of this compound using Sephadex LH-20 are not extensively detailed in readily available literature, its properties make it a suitable candidate for further purification of fractions obtained from silica gel chromatography. It is particularly effective in separating compounds of similar polarity but different molecular sizes. The choice of solvent for Sephadex LH-20 chromatography is crucial and can range from polar (e.g., methanol, ethanol) to non-polar (e.g., chloroform), depending on the desired separation.
Preparative Thin-Layer Chromatography (PTLC)
Preparative Thin-Layer Chromatography (PTLC) is a high-resolution purification technique often employed as a final step to isolate pure compounds from the enriched fractions obtained through column chromatography nih.gov. In this method, the sample is applied as a band onto a thick layer of adsorbent (typically silica gel) coated on a glass plate. The plate is then developed in a suitable solvent system.
For the purification of shyobunone, fractions from column chromatography that show the presence of the target compound (as determined by analytical TLC) are concentrated and subjected to PTLC. A solvent system such as a mixture of toluene and ethyl acetate has been shown to be effective for the separation of related compounds from Acorus calamus globalresearchonline.net. After development, the band corresponding to this compound is visualized (often under UV light if the compound is UV-active or by using a staining reagent), scraped from the plate, and the compound is then extracted from the adsorbent with a suitable solvent.
Table 2: Typical Parameters for Preparative Thin-Layer Chromatography (PTLC) of Shyobunone
| Parameter | Description | Reference |
| Stationary Phase | Silica gel 60 GF254 pre-coated plates | globalresearchonline.net |
| Mobile Phase | Toluene : Ethyl acetate (e.g., 9:1 v/v) | globalresearchonline.net |
| Sample Application | Concentrated fraction from column chromatography applied as a band | nih.gov |
| Detection | UV visualization (254 nm) and/or staining with anisaldehyde-sulfuric acid reagent | globalresearchonline.net |
| Recovery | Scraping of the corresponding band and elution with a polar solvent (e.g., ethyl acetate, methanol) |
Standardization of Extraction Procedures for Consistent Yields and Purity
The standardization of extraction procedures is paramount to ensure the consistent yield and purity of this compound from its natural sources. The chemical composition of essential oils can be significantly influenced by various factors, including the plant's geographical origin, harvest time, and the extraction method employed nih.govnih.gov.
Key parameters that require standardization include:
Plant Material: The species, variety, and part of the plant used (e.g., rhizomes) must be correctly identified and authenticated. The age of the plant and the season of collection can also impact the concentration of shyobunone nih.gov.
Extraction Method: The choice of extraction method, such as hydrodistillation or steam distillation, and its operational parameters need to be consistent. For instance, the duration of distillation has been shown to affect the yield and composition of the essential oil nih.gov. Modern techniques like microwave-assisted hydrodistillation (MAHD) may offer higher extraction efficiency and better quality of the volatile oil in a shorter time compared to conventional methods nih.gov.
Post-Extraction Handling: The drying method for the plant material and the storage conditions of both the raw material and the extracted essential oil are crucial to prevent degradation of the target compounds.
To ensure consistency, a robust quality control protocol should be established. This typically involves the use of analytical techniques to quantify the amount of this compound in the extract.
Table 3: Key Aspects for Standardization of Extraction Procedures
| Aspect | Standardization Parameter | Rationale |
| Raw Material | Botanical verification, geographical source, harvest season, and part of the plant. | Ensures the starting material has a consistent chemical profile. |
| Extraction Process | Method (e.g., hydrodistillation), duration, temperature, and pressure. | Optimizes the yield of the essential oil and the concentration of shyobunone. |
| Quality Control | Thin-Layer Chromatography (TLC) fingerprinting and Gas Chromatography-Mass Spectrometry (GC-MS) analysis. | Confirms the presence and quantifies the percentage of shyobunone and other key components. |
By controlling these variables, it is possible to produce an essential oil with a standardized content of this compound, which is crucial for both research and potential commercial applications.
Q & A
Q. How can Shyobunone isomer 1 be reliably identified and distinguished from its structural analogs in complex mixtures?
Methodological Answer: Use gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) to exploit wavenumber selectivity for isomer-specific elution profiles. Chemometric analysis, such as multivariate curve resolution, can confirm distinct isomer signals . For purity validation, combine nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to verify structural integrity and retention time consistency .
Q. What experimental protocols are recommended for synthesizing and characterizing this compound?
Methodological Answer: Follow modular synthesis protocols with stepwise characterization:
- Synthesis : Optimize reaction conditions (e.g., temperature, catalysts) to favor isomer 1 formation, referencing analogous cyclophane synthesis methods .
- Characterization : Use - and -NMR to confirm stereochemistry and purity. Compare spectral data with literature-reported values for structural validation .
- Purity : Report retention indices via GC-MS and quantify impurities using area-normalization methods .
Q. How can researchers separate this compound from co-eluting isomers in chromatographic analyses?
Methodological Answer: Implement ion mobility spectrometry (IMS) coupled with time-of-flight mass spectrometry (TOF-MS) for rapid isomer separation. Adjust carrier gas flow rates and temperature gradients to optimize resolution . For GC-based methods, use chiral stationary phases or derivatization techniques to enhance selectivity .
Advanced Research Questions
Q. What mechanisms underlie the dynamic interconversion of Shyobunone isomers under varying experimental conditions?
Methodological Answer: Investigate isomerization kinetics using real-time IMS-TOF monitoring to track population changes. Perform density functional theory (DFT) calculations to map energy barriers between isomers and validate experimental observations with Arrhenius plots . For thermal stability studies, combine differential scanning calorimetry (DSC) and variable-temperature NMR .
Q. How do computational models predict the Mössbauer isomer shifts of this compound, and how can these be experimentally validated?
Methodological Answer: Calculate electron density at the iron nucleus (contact density) using relativistic quantum mechanical methods (e.g., zeroth-order regular approximation). Correlate theoretical shifts with experimental Mössbauer spectra, ensuring calibration against reference compounds like [Fe]-hydrogenase intermediates . Validate computational models by synthesizing isotopically labeled analogs .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., repellency vs. toxicity) for this compound?
Methodological Answer:
- Reproducibility : Standardize bioassay protocols (e.g., Tribolium castaneum exposure time, dosage) across studies .
- Variable Control : Test isomer purity via GC-MS and account for synergistic effects with co-occurring compounds (e.g., β-asarone) .
- Statistical Analysis : Apply partial least-squares discriminant analysis (PLS-DA) to identify bioactivity-linked spectral features and validate with permutation tests .
Q. How can researchers design experiments to probe the environmental or photochemical isomerization of this compound?
Methodological Answer:
- Photostability Studies : Expose isomer 1 to UV-Vis light and monitor degradation/isomerization via HPLC-DAD. Compare quantum yields with computational predictions of photoisomerization pathways .
- Environmental Simulation : Use accelerated solvent extraction (ASE) to mimic natural degradation in soil/water matrices, followed by LC-IMS-TOF for isomer tracking .
Q. What advanced spectroscopic techniques are critical for elucidating the 3D conformation of this compound?
Methodological Answer: Combine X-ray crystallography for solid-state structure determination and rotational spectroscopy for gas-phase conformational analysis. For dynamic solutions, use nuclear Overhauser effect spectroscopy (NOESY) to infer spatial proximity of protons .
Data Reporting and Reproducibility
Q. How should researchers document experimental procedures to ensure reproducibility of this compound studies?
Methodological Answer:
- Experimental Section : Detail synthesis steps, instrument parameters (e.g., GC temperature ramps), and purity thresholds. Use compound numbering for clarity and cite established protocols to avoid redundancy .
- Supporting Information : Provide raw spectral data (NMR, FTIR), chromatograms, and computational input files in open-access repositories. Annotate datasets with metadata (e.g., solvent, calibration standards) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioassays?
Methodological Answer: Apply probit analysis to calculate LD/ED values with 95% confidence intervals. Use bootstrap resampling to assess model robustness and ANOVA to compare isomer-specific bioactivities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
